8-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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Overview
Description
8-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps. One common approach starts with the preparation of the 1,4-dioxa-8-azaspiro[4.5]decane intermediate. This intermediate can be synthesized through a reaction involving tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro reagents under specific conditions .
The next step involves the formation of the triazoloquinazoline core. This can be achieved through a cyclization reaction using appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)benzenamine
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
Uniqueness
8-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of the triazoloquinazoline core, the spirocyclic structure, and the sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound 8-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxo-8-azaspiro[4.5]decane is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure comprising a triazoloquinazoline core linked to an azaspirodecane moiety. The presence of the 4-methylbenzenesulfonyl group enhances its pharmacological properties. The molecular formula can be expressed as C18H20N6O3S, with a molecular weight of approximately 398.46 g/mol.
Anticancer Activity
Recent studies have demonstrated that triazoloquinazoline derivatives exhibit significant anticancer properties. In vitro evaluations have shown that related compounds can inhibit the growth of various cancer cell lines:
- Hepatocellular Carcinoma (HepG2)
- Mammary Gland Breast Cancer (MCF-7)
- Human Prostate Cancer (PC3)
- Colorectal Carcinoma (HCT-116)
The synthesized compounds, including derivatives similar to the target compound, exhibited moderate to high cytotoxicity against these cell lines. For instance, a study reported IC50 values ranging from 17.35 µM to 39.41 µM for different derivatives against colorectal carcinoma and hepatocellular carcinoma cell lines .
Cell Line | Compound IC50 (µM) |
---|---|
HepG2 | 29.47 |
MCF-7 | 27.05 |
PC3 | Moderate Activity |
HCT-116 | 17.35 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, particularly at the G2/M phase .
Anti-inflammatory Activity
In addition to its anticancer properties, triazoloquinazolines have been explored for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and mediators has been documented in various studies, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and gastritis . The anti-inflammatory activity is attributed to the modulation of NF-kB pathways and inhibition of cytokine release.
The biological activity of the compound is likely mediated through multiple pathways:
- EGFR Inhibition : Some derivatives have shown inhibitory effects on epidermal growth factor receptor (EGFR) signaling pathways.
- Topoisomerase II Inhibition : Certain compounds display activity against topoisomerase II, which is crucial in DNA replication and repair.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a significant mechanism contributing to its anticancer efficacy.
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazolines in preclinical settings:
- A study evaluated a series of quinazoline derivatives for their anticancer activity and found that specific modifications led to enhanced potency against breast cancer cell lines .
- Another investigation focused on the anti-inflammatory properties of similar compounds in animal models, demonstrating significant reductions in paw edema compared to controls .
Properties
IUPAC Name |
8-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-16-6-8-17(9-7-16)33(29,30)22-21-24-20(18-4-2-3-5-19(18)28(21)26-25-22)27-12-10-23(11-13-27)31-14-15-32-23/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPRTXMPOHFJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6(CC5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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